Reactive orange 13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

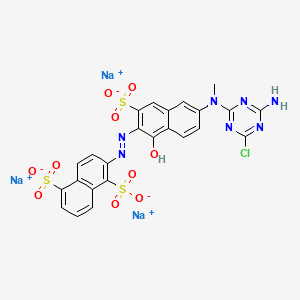

IUPAC Name |

trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN7O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H2,26,27,28,29);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVXOVVDYSKGMH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)N)Cl.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15ClN7Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072078 | |

| Record name | 1,5-Naphthalenedisulfonic acid, 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70616-89-6, 12225-85-3 | |

| Record name | EINECS 274-700-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070616896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of CAS number 12225-85-3 (Reactive Orange 13)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound with CAS number 12225-85-3, chemically identified as Reactive Orange 13. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the fundamental characteristics of this molecule. While primarily used as a textile dye, understanding its physicochemical properties is crucial for assessing its potential interactions in various biological and chemical systems. This guide collates available quantitative data, presents detailed experimental protocols for property determination based on international standards, and includes a visualization of its synthesis pathway.

Chemical Identity

The compound with CAS number 12225-85-3 is a synthetic dye known as this compound.[1][2] It belongs to the single azo class of dyes.[1]

| Identifier | Value |

| CAS Number | 12225-85-3 |

| Chemical Name | Trisodium 2-[(2E)-2-[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate[2] |

| Common Name | This compound |

| Other Names | C.I. This compound, Reactive Orange H-2R, Reactive Brilliant Orange K-7G, Reactive Brilliant Orange K-7R, Reactive Orange P-3R[1] |

| Molecular Formula | C₂₄H₁₅ClN₇Na₃O₁₀S₃[1][2][3] |

| Molecular Weight | 762.04 g/mol [1][3] |

Physicochemical Properties

| Property | Value | Conditions |

| Appearance | Orange powder[1][4] | Standard |

| Solubility in Water | 150 g/L[1][2] | 20 °C |

| 160 g/L[1][2] | 50 °C | |

| 300 g/L[3] | Not Specified | |

| pH | 6 - 9[3] | Aqueous solution/dispersion |

| Melting Point | Not Available[2][4] | |

| Boiling Point | Not Applicable[4] | |

| pKa (Dissociation Constant) | Not Available | |

| logP (Octanol-Water Partition Coefficient) | Not Available |

Experimental Protocols

While specific experimental data for some properties of this compound are unavailable, this section details standardized protocols based on OECD Guidelines for the Testing of Chemicals. These methods represent the international standard for determining the physicochemical properties of chemical substances.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. For a substance like this compound, with a solubility well above 10⁻² g/L, the Flask Method is appropriate.[5][6]

Principle: This method involves dissolving the test substance in water at a specific temperature until saturation is achieved. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Methodology:

-

Preparation: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: An excess amount of the solid this compound is added to a flask containing purified water (e.g., deionized). The flask is then agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, the mixture is allowed to stand to let the undissolved solid settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a suitable analytical technique. Given its chromophoric nature, UV-Vis spectrophotometry would be a highly suitable method. A calibration curve is first established using solutions of known concentrations.

-

Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

Determination of pH (OECD Guideline 122)

This guideline describes the procedure for the electrometric determination of the pH of an aqueous solution or dispersion.[7][8]

Principle: The pH is measured using a pH meter equipped with a glass electrode and a reference electrode (or a combination electrode). The instrument measures the potential difference between the electrodes, which is proportional to the hydrogen ion activity in the solution.

Methodology:

-

Instrument Calibration: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the test solution (e.g., buffers at pH 4, 7, and 10).

-

Sample Preparation: A solution or dispersion of this compound is prepared in purified water at a specified concentration.

-

Measurement: The electrode is immersed in the test solution, and the mixture is gently stirred until a stable pH reading is obtained. The temperature of the sample is also recorded, as pH is temperature-dependent.

-

Reporting: The pH is reported to the nearest 0.1 unit, along with the temperature of the measurement.

Determination of Melting Point/Melting Range (OECD Guideline 102)

This guideline describes methods for determining the temperature at which the phase transition from solid to liquid occurs.[9][10][11]

Principle: A small amount of the powdered substance is heated, and the temperatures at the beginning and end of the melting process are recorded.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a heating apparatus (e.g., a liquid bath or a metal block) equipped with a calibrated thermometer or a temperature sensor.

-

Heating: The apparatus is heated at a slow, controlled rate (e.g., 1 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance first begins to liquefy (initial melting) and the temperature at which it becomes completely liquid (final melting) are recorded. This range is reported as the melting range.

Determination of Boiling Point (OECD Guideline 103)

For non-volatile solids like this compound, the boiling point is generally considered not applicable as they are likely to decompose at high temperatures before boiling.[12][13][14] However, the standard methodology is provided for completeness.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

Methodology (Ebulliometer Method):

-

Apparatus: An ebulliometer, an apparatus for measuring the boiling point of a liquid, is used. It is equipped with a heating element, a condenser, and a calibrated temperature measuring device.

-

Procedure: The substance is placed in the ebulliometer and heated. The temperature of the boiling liquid-vapor equilibrium is measured under atmospheric pressure.

-

Correction: The measured boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Synthesis Pathway

The manufacturing of this compound involves a multi-step chemical synthesis process.[1][2] The key stages are diazotization, azo coupling, condensation, and ammoniation.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has summarized the core physicochemical properties of CAS number 12225-85-3, this compound. While there are gaps in the publicly available data for properties such as melting point, boiling point, pKa, and logP, information on its identity, appearance, and aqueous solubility is well-documented. The provided standardized experimental protocols from OECD guidelines offer a robust framework for the empirical determination of these properties. The visualized synthesis pathway clarifies the manufacturing process of this compound. For professionals in drug development and research, this guide provides a foundational understanding of this compound, highlighting the need for empirical testing to fully characterize its physicochemical profile for any advanced applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Cas 12225-85-3,Reactive Orange 13 | lookchem [lookchem.com]

- 3. cncolorchem.com [cncolorchem.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.ie]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. acri.gov.tw [acri.gov.tw]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

Molecular formula and weight of C.I. Reactive Orange 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of C.I. Reactive Orange 13, a versatile reactive dye. The information is curated for researchers and professionals in scientific fields, with a focus on its molecular characteristics and experimental applications.

Core Chemical Data

C.I. This compound is a single azo class reactive dye.[1] Key quantitative data regarding its molecular formula and weight are summarized below for easy reference.

| Parameter | Value | References |

| Molecular Formula | C₂₄H₁₅ClN₇Na₃O₁₀S₃ | [1] |

| C₂₄H₁₅ClN₇O₁₀S₃·3Na | ||

| Molecular Weight | 762.04 g/mol | [1] |

Experimental Protocols and Applications

C.I. This compound has several documented applications in research and environmental sciences. This section outlines the methodologies for some of its key uses.

Synthesis of C.I. This compound

-

Diazotization: The process begins with the diazotization of 2-Aminonaphthalene-1,5-disulfonic acid. This typically involves reacting the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

-

Coupling Reaction: The resulting diazonium salt is then coupled with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. This electrophilic substitution reaction forms the azo chromophore, which is responsible for the dye's color.

-

Condensation: The product from the coupling reaction is subsequently condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This step introduces the reactive triazine group, which allows the dye to form covalent bonds with substrates.

-

Ammoniation: The final step involves ammoniation, where one of the chlorine atoms on the triazine ring is replaced by an amino group.

A generalized workflow for the synthesis of reactive dyes, including C.I. This compound, is illustrated in the diagram below.

Decolorization of Wastewater using Activated Carbon

C.I. This compound is a common dye found in textile industry effluents. Its removal is crucial for environmental remediation. One effective method is adsorption using activated carbon derived from agricultural waste. The following protocol details the decolorization of a solution containing C.I. This compound using activated carbon prepared from banana peels.

Materials and Equipment:

-

C.I. This compound stock solution (e.g., 100 mg/L)

-

Activated carbon from banana peels

-

pH meter

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Orbital shaker

-

UV-Vis Spectrophotometer

-

Beakers or Erlenmeyer flasks

-

Filter paper

Experimental Procedure:

-

Preparation of Activated Carbon from Banana Peels:

-

Collect and wash banana peels to remove dirt.

-

Sun-dry the peels until they are crisp.

-

Soak the dried peels overnight in a 60% phosphoric acid solution.

-

Partially carbonize the soaked peels in a muffle furnace at 200°C for 4 hours.

-

Activate the material by heating in a furnace at 500°C for 120 minutes.

-

Wash the activated carbon with distilled water and a 0.1 M sodium hydroxide (B78521) solution to remove residual acid.

-

Dry the final product in a hot air oven at 105°C for 5 hours.

-

Grind and sieve the activated carbon to a uniform particle size.

-

-

Batch Adsorption Experiments:

-

Prepare a series of beakers each containing a fixed volume of the C.I. This compound solution (e.g., 50 mL of 100 mg/L).

-

Adjust the pH of the solutions to desired values (e.g., a range from 2 to 10) using 0.1 M HCl or 0.1 M NaOH.

-

Add varying doses of the prepared activated carbon to the beakers (e.g., from 0.02 g to 1 g).

-

Place the beakers on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a specific contact time (e.g., 180 minutes) at room temperature.

-

After agitation, filter the solutions to separate the activated carbon.

-

Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the maximum wavelength of C.I. This compound (approximately 489 nm).

-

Calculate the percentage of dye removal for each experimental condition.

-

The workflow for this experimental protocol is visualized in the diagram below.

Bacterial Detection

C.I. This compound is reported to be useful for the detection of bacterial strains such as Legionella pneumophila and Pseudomonas aeruginosa. The principle of this application is that the dye reacts with metal ions to form a precipitate. The presence of bacteria can influence this reaction, and the resulting change in turbidity or viscosity of the solution can be measured.

While the general principle is established, a detailed, standardized experimental protocol for the use of C.I. This compound in bacterial detection is not widely available in scientific literature. A generalized procedure would likely involve:

-

Preparation of Reagents: A solution of C.I. This compound and a solution of a suitable metal salt would be prepared.

-

Sample Incubation: The bacterial sample would be incubated with the dye and metal ion solutions under controlled conditions (e.g., specific temperature and time).

-

Turbidity Measurement: The turbidity of the solution would be measured using a turbidimeter or a spectrophotometer at a specific wavelength (e.g., 600 nm). An increase or decrease in turbidity compared to a bacteria-free control would indicate the presence of the target bacteria.

Further research and development are needed to establish a validated and reproducible protocol for this application.

References

Solubility of Reactive orange 13 in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 13 (C.I. 18270; CAS No. 12225-85-3) is a monoazo reactive dye widely utilized in the textile industry for dyeing cellulosic fibers such as cotton and viscose. Its application and efficacy are intrinsically linked to its solubility in various solvent systems. Understanding the solubility profile of this compound is crucial for optimizing dyeing processes, developing new formulations, and conducting analytical studies. This technical guide provides a comprehensive overview of the known solubility of this compound in different solvents, details experimental protocols for solubility determination, and presents a logical workflow for these experimental procedures.

Data Presentation: Solubility of this compound

The quantitative solubility of this compound has been predominantly reported in aqueous solutions. Data in various organic solvents is not extensively available in published literature; however, qualitative effects of certain organic co-solvents on aqueous solubility have been studied.

| Solvent | Temperature (°C) | Solubility (g/L) | Source(s) |

| Water | 20 | 150 | [1][2] |

| Water | 50 | 160 | [1][2] |

| Water | Not Specified | 300 | [3] |

| Water | 20 | >200* | [4] |

| Note: This value is for a structurally similar reactive orange dye and is included for comparative purposes. |

Qualitative Solubility Observations:

-

Ethylene (B1197577) Glycol and Derivatives: The addition of ethylene glycol (EG), ethylene glycol monomethyl ether (MOE), and ethylene glycol dimethyl ether (DME) to aqueous solutions of this compound has been shown to increase its solubility by reducing dye aggregation.[5] The disaggregation effect is enhanced with the increasing hydrophobicity of the solvent, with DME showing the most significant impact.[5]

-

Alkanolamines: Diethanolamine (DEA) and triethanolamine (B1662121) (TEA) in aqueous solutions can also break down aggregates of this compound, thereby improving its solubility.[6] DEA was found to be more effective at disaggregation than TEA.[6]

-

Electrolytes: The presence of electrolytes such as salts (e.g., sodium chloride, sodium sulfate) in the dyeing bath is known to decrease the solubility of reactive dyes.[7]

Experimental Protocols

Determining the solubility of this compound in various solvents is essential for research and development. The following are detailed methodologies for key experiments.

Spectrophotometric Determination of Solubility

This method is based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound dye

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Spectrophotometer (UV-Visible)

-

Volumetric flasks and pipettes

-

Centrifuge or filtration system (e.g., 0.45 µm syringe filters)

-

Thermostatic shaker or water bath

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, and the slope of the line represents the molar absorptivity.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully take a known volume of the supernatant and clarify it by centrifugation or filtration to remove any suspended particles.

-

Dilute the clear, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Filter Paper Spot Method

This is a simpler, semi-quantitative method suitable for rapid solubility estimation.

Objective: To estimate the solubility of this compound.

Materials:

-

This compound dye

-

Solvent of interest

-

A series of beakers or vials

-

Stirring apparatus

-

Filter paper

-

Graduated pipette (1 mL)

Procedure:

-

Prepare a series of dye solutions with increasing concentrations in the chosen solvent.

-

Stir each solution at a constant temperature (e.g., 20°C) for a set period (e.g., 10 minutes) to facilitate dissolution.

-

Using a graduated pipette, draw 0.5 mL of a test solution and let it drop vertically onto a piece of filter paper placed over the mouth of a beaker. Repeat this once.

-

Allow the filter paper to dry completely.

-

Observe the spot formed by the dye solution. The presence of a distinct, undissolved dye spot in the center of the colored circle indicates that the solubility limit has been exceeded.

-

The solubility is taken as the highest concentration that does not leave an obvious undissolved spot on the filter paper.[7]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of the factors influencing dye solubility.

Caption: Experimental workflow for determining dye solubility.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Cas 12225-85-3,Reactive Orange 13 | lookchem [lookchem.com]

- 3. cncolorchem.com [cncolorchem.com]

- 4. CN102898868A - Reactive orange dye and preparation method thereof - Google Patents [patents.google.com]

- 5. Effect of ethylene glycol and its derivatives on the aggregation properties of this compound dye aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06330D [pubs.rsc.org]

- 6. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10656A [pubs.rsc.org]

- 7. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

An In-depth Technical Guide to the Mechanism of Action of Reactive Orange 13 on Cellulose Fibers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of C.I. Reactive Orange 13, a monochlorotriazine azo dye, on cellulose (B213188) fibers. The document details the chemical interactions, reaction conditions, and analytical methodologies relevant to understanding and optimizing the dyeing process.

Introduction: The Chemistry of Reactive Dyes and Cellulose

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring. In the case of cellulose fibers, which are abundant in materials like cotton, the primary reactive sites are the hydroxyl (-OH) groups of the glucose units in the cellulose polymer. This compound (C.I. 18270) is a prominent member of the monochlorotriazine (MCT) family of reactive dyes, characterized by its triazine ring containing one reactive chlorine atom. The formation of a stable covalent bond between the dye and the fiber imparts excellent wash fastness to the dyed material, a key advantage of reactive dyes.

The overall dyeing process with reactive dyes on cellulose can be segmented into three main stages:

-

Exhaustion: The migration and adsorption of dye molecules from the dyebath onto the surface of the cellulose fibers.

-

Fixation: The chemical reaction between the reactive group of the dye and the hydroxyl groups of the cellulose under specific conditions, leading to the formation of a covalent bond.

-

Wash-off: The removal of unfixed and hydrolyzed dye from the fiber surface to ensure optimal fastness properties.

The Core Mechanism of Action: Nucleophilic Substitution

The covalent fixation of this compound onto cellulose fibers proceeds via a nucleophilic substitution reaction. The key steps of this mechanism are detailed below.

Activation of Cellulose

Under neutral conditions, the hydroxyl groups of cellulose are not sufficiently nucleophilic to react with the monochlorotriazine group of the dye. The application of an alkali, typically sodium carbonate (soda ash), is essential to activate the cellulose. The alkali raises the pH of the dyebath to a range of 10-11, which leads to the deprotonation of the cellulose hydroxyl groups, forming highly reactive cellulosate anions (Cell-O⁻).

The Nucleophilic Attack

The electron-rich cellulosate anion acts as a potent nucleophile. It attacks the electron-deficient carbon atom of the monochlorotriazine ring that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is subsequently displaced.

Covalent Bond Formation

This nucleophilic substitution reaction results in the formation of a stable ether linkage (covalent bond) between the dye molecule and the cellulose fiber. The dye is now chemically integrated into the fiber structure, leading to high wet fastness properties.

Reaction Pathway of this compound with Cellulose

Caption: A diagram illustrating the reaction pathway of this compound with cellulose fibers.

Competing Reaction: Hydrolysis of this compound

A significant side reaction that occurs simultaneously with the fixation process is the hydrolysis of the reactive dye. In the alkaline dyebath, the hydroxyl ions (OH⁻) from water can also act as nucleophiles and react with the monochlorotriazine group of this compound. This reaction deactivates the dye by replacing the chlorine atom with a hydroxyl group, rendering it incapable of forming a covalent bond with the cellulose fiber.

The hydrolyzed dye has no affinity for the cellulose and remains unfixed. This leads to a reduction in the overall fixation efficiency and contributes to the colored effluent from the dyeing process. The extent of hydrolysis is influenced by factors such as pH, temperature, and dyeing time.

Key Parameters Influencing the Mechanism of Action

The efficiency of the reaction between this compound and cellulose is critically dependent on several process parameters.

pH

An alkaline pH is essential for the activation of cellulose. The optimal pH range for the fixation of monochlorotriazine dyes like this compound is typically between 10.5 and 11.0. At lower pH values, the concentration of cellulosate anions is insufficient for efficient fixation. Conversely, excessively high pH levels can accelerate the rate of dye hydrolysis, leading to lower fixation yields.

Temperature

Temperature plays a dual role in the dyeing process. Increasing the temperature generally accelerates the rate of both dye diffusion into the fiber and the fixation reaction. However, higher temperatures also significantly increase the rate of dye hydrolysis. For monochlorotriazine dyes, a temperature range of 60-80°C is often employed to strike a balance between achieving a good rate of fixation and minimizing hydrolysis.

Electrolyte Concentration

Reactive dyes typically have a low affinity for cellulose fibers. To promote the initial exhaustion of the dye onto the fiber surface, an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), is added to the dyebath. The electrolyte helps to overcome the electrostatic repulsion between the anionic dye molecules and the negatively charged surface of the cellulose in water.

Quantitative Data on Dyeing Performance

While specific quantitative data for this compound can vary depending on the exact experimental conditions and the purity of the dye, the following table summarizes typical exhaustion and fixation percentages for monochlorotriazine reactive dyes on cotton under optimized conditions.

| Parameter | Value | Reference Dye |

| Exhaustion (%) | 70 - 85 | Monochlorotriazine Dyes |

| Fixation (%) | 60 - 75 | Monochlorotriazine Dyes |

| Optimal pH | 10.5 - 11.0 | Monochlorotriazine Dyes |

| Optimal Temperature (°C) | 60 - 80 | Monochlorotriazine Dyes |

| Electrolyte (NaCl) (g/L) | 40 - 80 | Monochlorotriazine Dyes |

Note: The data presented are representative values for monochlorotriazine reactive dyes and serve as a general guideline. Actual values for this compound may vary.

Experimental Protocols

Protocol for Dyeing Cotton with this compound

This protocol outlines a general laboratory procedure for dyeing cotton fabric with this compound.

Materials:

-

Scoured and bleached 100% cotton fabric

-

C.I. This compound

-

Sodium chloride (NaCl)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Laboratory dyeing apparatus (e.g., beaker dyeing machine)

Procedure:

-

Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 1:20 (e.g., 200 mL of water for a 10 g fabric sample).

-

Dye Dissolution: Dissolve the required amount of this compound (e.g., 2% on weight of fabric) in a small amount of hot deionized water and add it to the dyebath.

-

Exhaustion Phase:

-

Introduce the cotton fabric into the dyebath at room temperature.

-

Gradually add the required amount of sodium chloride (e.g., 60 g/L) to the dyebath over 15-20 minutes.

-

Raise the temperature of the dyebath to 60°C and maintain for 30 minutes to allow for dye exhaustion.

-

-

Fixation Phase:

-

Add the required amount of sodium carbonate (e.g., 20 g/L), previously dissolved in a small amount of water, to the dyebath.

-

Continue the dyeing process at 60°C for a further 60 minutes to facilitate dye fixation.

-

-

Wash-off:

-

Rinse the dyed fabric thoroughly with cold water.

-

Perform a soaping treatment at the boil for 15 minutes with a non-ionic detergent (e.g., 2 g/L) to remove unfixed and hydrolyzed dye.

-

Rinse again with hot and cold water and then air dry.

-

Determination of Dye Fixation Efficiency

The fixation efficiency (F%) can be determined spectrophotometrically.

Procedure:

-

Initial Absorbance (A₀): Before adding the fabric, take a sample of the prepared dyebath and measure its absorbance at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

-

Final Absorbance (A₁): After the fixation step, take a sample of the spent dyebath and measure its absorbance at the same λmax.

-

Wash Liquor Absorbance (A₂): Collect all the rinsing and soaping liquors, make up to a known volume, and measure the absorbance.

-

Calculation:

-

Exhaustion (E%) = [(A₀ - A₁) / A₀] x 100

-

Fixation (F%) = [(A₀ - A₁ - A₂) / (A₀ - A₁)] x 100

-

Experimental Workflow for Dyeing and Analysis

Caption: A flowchart outlining the experimental workflow for dyeing cotton with this compound and subsequent analysis.

Conclusion

The mechanism of action of this compound on cellulose fibers is a well-defined process of nucleophilic substitution, resulting in the formation of a stable covalent bond. The efficiency of this reaction is highly dependent on the careful control of key parameters, including pH, temperature, and electrolyte concentration, to favor the fixation reaction over the competing hydrolysis of the dye. Understanding these fundamental principles is crucial for researchers and professionals in the field to optimize dyeing processes, improve product quality, and develop more sustainable and efficient coloration technologies.

Spectroscopic Analysis of Reactive Orange 13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Reactive Orange 13, a widely used azo dye. The focus is on two primary analytical techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy. This document details the experimental protocols and presents key spectral data to aid in the identification, characterization, and quantification of this compound.

Introduction to this compound

This compound (C.I. 18270) is a synthetic dye belonging to the single azo class.[1] Its chemical formula is C24H15ClN7Na3O10S3 with a molecular weight of 762.04 g/mol .[1][2] It is commonly used in the textile industry for dyeing cotton, viscose, wool, nylon, and silk fabrics due to its ability to form a covalent bond with the fiber.[1] The analysis of such dyes is crucial for quality control, environmental monitoring, and in the development of degradation or removal processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of azo dyes, leveraging the principle of light absorption by chromophoric groups within the molecule. The azo group (-N=N-) and associated aromatic rings in this compound are strong chromophores that absorb light in the visible region, imparting the characteristic orange color.

Quantitative Spectral Data

The UV-Vis spectrum of an azo dye can be influenced by factors such as solvent polarity, pH, and dye concentration, which can affect the position and intensity of the absorption maxima (λmax).

| Parameter | Wavelength (nm) | Reference |

| λmax 1 | ~350-550 nm | [3] |

Note: The broad absorption band is indicative of the azo/hydrazone tautomeric forms that can coexist in solution.[3]

Experimental Protocol for UV-Vis Analysis

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Equipment:

-

This compound dye

-

Deionized water or appropriate spectral grade solvent (e.g., ethanol, DMSO)[3]

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of deionized water (or other suitable solvent) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

-

Working Standard Preparation: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., 5, 10, 15, 20 mg/L). This is essential for quantitative analysis and verification of Beer's Law.

-

Spectrophotometer Setup:

-

Baseline Correction: Fill a quartz cuvette with the solvent used for preparing the dye solutions (the "blank"). Place the cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction to zero the absorbance across the entire wavelength range.[4][5]

-

Sample Measurement:

-

Rinse a sample cuvette with a small amount of the lowest concentration working standard, then fill the cuvette.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan to record the absorption spectrum.

-

Repeat the measurement for all working standards, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

For quantitative analysis, a calibration curve can be constructed by plotting absorbance at λmax versus the concentration of the standards.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique molecular fingerprint of the compound can be obtained. This is particularly useful for confirming the chemical structure of this compound and for studying its interactions or degradation products.

Characteristic FTIR Peaks

The FTIR spectrum of this compound exhibits several characteristic peaks corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3364 | N-H stretching | Secondary amine | [6] |

| ~2946 | C-H stretching | Asymmetric alkanes | [6] |

| ~1630 | N=N stretching | Azo group | [6] |

| ~1452 | C=C stretching | Aromatic ring | [6] |

| ~1032 | S=O stretching | Sulphonic acid | [6] |

| ~670 | C-H deformation | Di-substituted alkenes | [6] |

Note: The disappearance or shifting of the N=N stretching peak around 1630 cm⁻¹ is a key indicator of the breakdown of the azo bond during degradation processes.[6]

Experimental Protocol for FTIR Analysis

This protocol describes the use of the Attenuated Total Reflectance (ATR) sampling technique, which is common for analyzing solid powder samples.

Materials and Equipment:

-

This compound dye (powder form)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Cleaning solvent (e.g., isopropanol) and soft tissues

Procedure:

-

Spectrometer Setup:

-

Turn on the FTIR spectrometer and allow the source and detector to stabilize.

-

Ensure the ATR accessory is correctly installed.

-

-

Background Spectrum Collection:

-

Clean the surface of the ATR crystal with a soft tissue dampened with isopropanol (B130326) to remove any residues.

-

Once the crystal is clean and dry, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.

-

-

Sample Application:

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

-

Sample Spectrum Collection:

-

Initiate the sample scan. The spectrometer will typically co-add multiple scans to improve the signal-to-noise ratio. A common setting is 16 or 32 scans.

-

The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption peaks.

-

Compare the obtained spectrum with reference spectra of this compound or use peak tables to assign the observed bands to specific functional groups.

-

-

Cleaning:

-

Release the pressure clamp and carefully remove the sample powder from the ATR crystal.

-

Clean the crystal surface thoroughly with isopropanol and a soft tissue to prepare for the next measurement.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the UV-Vis and FTIR analysis of this compound.

This guide provides a foundational understanding of the spectroscopic analysis of this compound. For specific applications, further optimization of the experimental protocols may be necessary. Researchers are encouraged to consult the cited literature for more detailed information.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 4. analysis.rs [analysis.rs]

- 5. azom.com [azom.com]

- 6. ijsr.net [ijsr.net]

Thermal Stability and Degradation Profile of Reactive Orange 13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Reactive Orange 13 is characterized by the presence of an azo bond (-N=N-) acting as the chromophore, multiple sulfonate groups (-SO₃Na) conferring water solubility, and a dichlorotriazine ring which serves as the reactive moiety for covalent bonding with substrates like cellulose.

-

Molecular Formula: C₂₄H₁₅ClN₇Na₃O₁₀S₃

-

Molecular Weight: 762.04 g/mol

-

Appearance: Orange powder

Predicted Thermal Stability and Degradation Profile

Based on studies of analogous sulfonated azo dyes, the thermal decomposition of this compound is anticipated to be a multi-stage process. The dye is expected to be stable at ambient and moderately elevated temperatures. Significant thermal degradation is likely initiated at temperatures above 200°C.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a typical TGA thermogram is expected to show several distinct weight loss stages:

-

Stage 1 (Below 150°C): A minor initial weight loss attributed to the desorption of physically and chemically bound water molecules.

-

Stage 2 (Approximately 200-400°C): A significant weight loss corresponding to the decomposition of the organic structure, including the cleavage of the azo bond and the fragmentation of the naphthalene (B1677914) and benzene (B151609) rings. The initial breakdown of the dichlorotriazine ring may also commence in this temperature range.

-

Stage 3 (Above 400°C): Further decomposition of more stable aromatic fragments and the sulfonate groups, leading to the formation of a stable char residue at higher temperatures.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC curve for this compound is expected to be characterized by:

-

Endothermic Events: An initial broad endotherm corresponding to the dehydration process.

-

Exothermic Events: A series of sharp or broad exothermic peaks in the range of 200-500°C, corresponding to the energy released during the oxidative decomposition of the organic molecule. These exothermic events are often associated with the major weight loss stages observed in TGA. Due to its nature as a salt and its tendency to decompose rather than melt, a distinct melting point is not expected for this compound.[1]

Quantitative Data Summary

The following tables summarize the expected quantitative data from TGA and DSC analyses of this compound, based on typical values for similar sulfonated azo dyes.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Predicted Weight Loss (%) | Associated Degradation Process |

| 25 - 150 | 5 - 10 | Loss of adsorbed and hydrated water. |

| 150 - 400 | 30 - 40 | Initial decomposition of the organic moiety, including cleavage of the azo bond. |

| 400 - 600 | 20 - 30 | Decomposition of aromatic rings and sulfonate groups. |

| > 600 | - | Formation of a stable char residue. |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound

| Temperature Range (°C) | Predicted Thermal Event | Associated Process |

| 50 - 150 | Broad Endotherm | Dehydration. |

| 200 - 500 | Multiple Exotherms | Oxidative decomposition of the organic structure. |

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is a complex process involving the cleavage of its various functional groups. The following logical pathway is proposed based on the known thermal behavior of azo dyes and dichlorotriazine derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a study on the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is accurately weighed and placed into a ceramic (e.g., alumina) or platinum crucible.

-

Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to remove any residual air and prevent unwanted oxidation.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to identify the onset of decomposition, the temperatures of maximum weight loss (from the derivative thermogravimetric, DTG, curve), and the final residue content.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of the this compound powder (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is prepared as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: The sample is subjected to a controlled temperature program, typically a heating ramp from ambient temperature to a temperature beyond its decomposition point (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events in the sample.

Conclusion

While direct experimental data for the thermal decomposition of this compound is limited, a comprehensive understanding of its thermal stability and degradation profile can be extrapolated from the behavior of structurally related sulfonated azo dyes. The dye is expected to be stable up to approximately 200°C, after which it undergoes a multi-stage decomposition process involving the cleavage of the azo bond, decomposition of the dichlorotriazine ring, and subsequent fragmentation of the aromatic structures and sulfonate groups. The provided experimental protocols offer a standardized approach for obtaining precise TGA and DSC data, which is crucial for the safe handling, application, and environmental management of this and similar dyestuffs. Further research employing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be invaluable for the definitive identification of the thermal degradation products.

References

An In-depth Technical Guide to the Azo Dye Classification of Reactive Orange 13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 13, also known by its Colour Index name C.I. 18270, is a synthetic organic compound classified as a monoazo dye.[1][2] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which act as the primary chromophore responsible for their color. These dyes are extensively used in the textile industry for dyeing and printing on a variety of fabrics including cotton, viscose, wool, nylon, and silk due to their ability to form covalent bonds with the fibers, resulting in excellent wash fastness.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological interactions of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is an orange powder that is soluble in water.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Colour Index Name | This compound, C.I. 18270 | [1][2] |

| CAS Number | 12225-85-3 | [1][2] |

| Molecular Formula | C₂₄H₁₅ClN₇Na₃O₁₀S₃ | [1][2] |

| Molecular Weight | 762.04 g/mol | [1][2] |

| Appearance | Orange powder | [1] |

| Solubility in Water | 150 g/L at 20°C; 160 g/L at 50°C | [1][2] |

Spectroscopic Data

The color of this compound arises from its extended system of conjugated double bonds, characteristic of azo dyes.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound in an aqueous solution exhibits multiple absorption bands, which are influenced by dye concentration and aggregation. The primary absorption maximum (λmax) corresponding to the monomeric form of the dye is observed at 513 nm. At higher concentrations, dimer and multimer formation can lead to the appearance of additional peaks at approximately 492 nm and in the range of 380-450 nm, respectively.

| Species | λmax |

| Monomer | 513 nm |

| Dimer | 492 nm |

| Multimer | 380-450 nm |

Infrared (IR) Spectroscopy

While a specific, fully assigned IR spectrum for this compound is not publicly available, the expected characteristic absorption bands for a monoazo dye of its structure would include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H and N-H stretching |

| ~1600-1450 | N=N stretching (azo group) |

| ~1500 and ~1450 | Aromatic C=C stretching |

| ~1200-1100 | S=O stretching (sulfonate groups) |

| ~850-750 | C-H bending (aromatic) |

| ~700-600 | C-Cl stretching |

Note: The exact positions of these bands can vary based on the specific molecular environment and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectroscopic data for this compound are not available in the public domain. For unambiguous structure confirmation and purity assessment, experimental determination of its NMR spectra would be necessary.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process beginning with the diazotization of an aromatic amine, followed by an azo coupling reaction, and concluding with the introduction of the reactive group. The general manufacturing method is described as the diazotization of 2-Aminonaphthalene-1,5-disulfonic acid, which is then coupled with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. The resulting product is then condensed with 2,4,6-Trichloro-1,3,5-triazine and subsequently treated with ammonia (B1221849).[1][2]

A representative laboratory-scale synthesis protocol is provided below, based on established procedures for similar reactive azo dyes.

Step 1: Diazotization of 2-Aminonaphthalene-1,5-disulfonic acid

-

Dissolve 2-Aminonaphthalene-1,5-disulfonic acid in water and cool the solution to 0-5°C in an ice bath with stirring.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) while maintaining the temperature below 5°C.

-

Continue stirring for 30-60 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using a starch-iodide paper test for excess nitrous acid.

Step 2: Azo Coupling

-

In a separate vessel, dissolve 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid in an alkaline solution (e.g., sodium carbonate solution) and cool to 0-5°C.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the alkaline solution of the coupling component, maintaining the temperature below 5°C and the pH in the alkaline range.

-

Stir the reaction mixture for several hours until the coupling reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

Step 3: Condensation with Cyanuric Chloride

-

To the resulting azo dye solution, add a solution of 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) in an appropriate solvent (e.g., acetone) at a controlled temperature (typically 0-5°C) and pH.

-

Allow the condensation reaction to proceed for several hours.

Step 4: Ammoniation

-

Introduce ammonia (e.g., as an aqueous solution) to the reaction mixture to replace one of the remaining chlorine atoms on the triazine ring.

-

Monitor the reaction for completion.

Step 5: Isolation and Purification

-

The final dye product can be isolated from the reaction mixture by salting out with sodium chloride.

-

The precipitated dye is then filtered, washed, and dried.

-

Further purification can be achieved by recrystallization or chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

A general reversed-phase HPLC method for the analysis of this compound and its degradation products is outlined below. Optimization of the mobile phase composition, gradient, and column type may be required for specific applications.

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 6.8) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-dependent gradient from a low to a high percentage of Mobile Phase B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis detector at the λmax of the analyte (e.g., 513 nm) |

| Injection Volume | 10-20 µL |

Biological Interactions and Degradation

The environmental fate and potential biological effects of azo dyes are of significant interest to researchers and regulatory bodies.

Enzymatic Degradation

This compound has been shown to be biodegradable by the bacterial strain Alcaligenes faecalis PMS-1. The degradation process involves the enzymatic cleavage of the azo bond, leading to the formation of aromatic amines. The key enzymes induced during this process are Veratryl Alcohol Oxidase, Tyrosinase, and NADH-DCIP reductase. The final degradation products have been identified as naphthalene (B1677914) and 6-[(4-chloro-1,3,5-triazin-2-yl) amino]-2-iminonaphthalen-1(2H)-one.

The proposed enzymatic degradation pathway involves the initial reductive cleavage of the azo bond, followed by further enzymatic modifications of the resulting aromatic amines.

Toxicological Data

| Toxicity Parameter | Data | Reference |

| Acute Oral Toxicity (LD50) | Not available | [3] |

| Skin Irritation | May cause irritation | [3] |

| Eye Irritation | May cause irritation | [3] |

| Mutagenicity | Data reported | [3] |

| Cytotoxicity (IC50) | Not available | - |

Note: For a comprehensive toxicological profile, further studies, including determination of LD50 and cytotoxicity (e.g., IC50 in relevant cell lines), are required.

Conclusion

This compound is a commercially important monoazo dye with well-defined chemical properties. Its synthesis is a standard multi-step process in industrial organic chemistry. While its spectroscopic characteristics are generally understood, a complete dataset including molar absorptivity and detailed NMR assignments is lacking in the public domain. The biodegradability of this compound by Alcaligenes faecalis highlights a potential route for the bioremediation of wastewater containing this dye. However, a more detailed toxicological assessment is necessary to fully understand its potential impact on human health and the environment. This guide provides a foundational understanding for researchers and professionals working with or encountering this class of compounds.

References

An In-depth Technical Guide to the Environmental Impact and Biodegradability of C.I. Reactive Orange 13

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Reactive Orange 13 (RO13) is a monoazo reactive dye characterized by its sulfonate groups and a triazine reactive group, which facilitate its binding to cellulosic fibers. The extensive use of RO13 in the textile industry raises significant environmental concerns due to the potential for unfixed dye to be released into wastewater. This technical guide provides a comprehensive overview of the environmental fate of RO13, focusing on its biodegradability and ecotoxicity. We will delve into the microbial and advanced oxidative processes that can degrade this dye, outline the known degradation pathways, and present available ecotoxicological data. Furthermore, this guide furnishes detailed experimental protocols for key analytical and toxicological assays, enabling researchers to rigorously assess the environmental impact of RO13 and its degradation byproducts.

Environmental Impact

The environmental impact of reactive dyes like RO13 is multifaceted, stemming from their persistence, potential toxicity, and the high volume of their use in the textile industry.

Ecotoxicity

Azo dyes and their degradation products, aromatic amines, are known to pose risks to aquatic ecosystems. They can be toxic, mutagenic, and carcinogenic.[1][2][3] The intense color of these dyes in water bodies can significantly reduce light penetration, thereby inhibiting the photosynthetic activity of aquatic flora.[4] Furthermore, the degradation of these dyes can consume large amounts of dissolved oxygen, leading to hypoxic conditions that are detrimental to aquatic fauna.[4]

Table 1: Estimated Acute Ecotoxicity of a Structurally Similar Reactive Orange Dye

| Test Organism | Exposure Time (h) | Endpoint | Value (mg/L) | Toxicity Classification |

| Daphnia magna (Water Flea) | 48 | EC50 | ~10-100 | Moderately to Slightly Toxic |

| Pimephales promelas (Fathead Minnow) | 96 | LC50 | >100 | Practically Non-toxic |

Data estimated for C.I. Reactive Orange 4.[5]

Phytotoxicity

The discharge of dye-containing effluents can also have detrimental effects on terrestrial plants if this water is used for irrigation. While specific phytotoxicity data for RO13 is limited, studies on other reactive dyes have shown that they can inhibit seed germination and root elongation in various plant species. However, effective biodegradation can significantly reduce or eliminate this toxicity.[6]

Biodegradability and Degradation Pathways

This compound, due to its complex aromatic structure and the presence of sulfonate groups, is generally resistant to conventional aerobic wastewater treatment processes. However, under specific anaerobic and sequential anaerobic-aerobic conditions, as well as through advanced oxidation processes, it can be effectively degraded.

Microbial Degradation

The key to the microbial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which results in the decolorization of the dye and the formation of aromatic amines. This process is primarily carried out by a variety of anaerobic and facultative anaerobic bacteria, which possess enzymes called azoreductases.[1][2] These aromatic amine intermediates are often more toxic than the parent dye and are typically resistant to further degradation under anaerobic conditions. However, they can be mineralized under subsequent aerobic conditions by other microorganisms.[1][2]

Several bacterial strains have been identified for their ability to decolorize and degrade reactive orange dyes, including those structurally similar to RO13. For instance, Alcaligenes faecalis PMS-1 has been shown to enzymatically degrade this compound under static anoxic conditions.[3][6] The degradation involves enzymes such as Veratryl Alcohol Oxidase, Tyrosinase, and NADH-DCIP reductase.[6]

Proposed Biodegradation Pathway of this compound

Based on studies of RO13 and other sulfonated azo dyes, a sequential anaerobic-aerobic degradation pathway is proposed. The initial anaerobic step involves the reductive cleavage of the azo bond by azoreductase, followed by aerobic degradation of the resulting aromatic amines.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize and mineralize organic pollutants like RO13.[6] The Photo-Fenton process, which involves the use of Fe²⁺ and H₂O₂, has been shown to be effective in degrading RO13 under visible light irradiation, achieving significant mineralization in a short period.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of the environmental impact and biodegradability of this compound.

Aquatic Ecotoxicity Testing

The following protocols are based on OECD guidelines for the testing of chemicals.

Objective: To determine the median effective concentration (EC50) of a substance that causes immobilization of Daphnia magna over a 48-hour period.

Materials:

-

Daphnia magna neonates (<24 hours old)

-

Reconstituted freshwater (as per OECD 202 guidelines)

-

Test substance (this compound)

-

Glass test vessels (e.g., 100 mL beakers)

-

Temperature-controlled incubator (20 ± 2°C) with a 16h light: 8h dark photoperiod

-

pH meter, dissolved oxygen meter

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in reconstituted freshwater. From this stock, prepare a geometric series of at least five test concentrations. Include a control group with only reconstituted freshwater.

-

Test Setup: Add a defined volume of each test solution and the control to replicate test vessels. Use at least 20 daphnids per concentration, divided into at least four replicates (5 daphnids per vessel).

-

Exposure: Introduce the neonates into the test vessels. Do not feed the daphnids during the test.

-

Observation: Observe and record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour period.

Materials:

-

Juvenile fish of a recommended species (e.g., Zebrafish, Danio rerio)

-

Dechlorinated tap water or reconstituted freshwater

-

Test substance (this compound)

-

Glass aquaria

-

Aeration system

-

Temperature-controlled environment (species-specific)

-

pH meter, dissolved oxygen meter

Procedure:

-

Acclimation: Acclimate the fish to the test water and conditions for at least 12-16 days.

-

Preparation of Test Solutions: Prepare a stock solution and a geometric series of at least five test concentrations. Include a control group.

-

Test Setup: Place at least seven fish per concentration in the test aquaria. Ensure adequate aeration.

-

Exposure: Expose the fish to the test substance for 96 hours. Do not feed the fish during the test.

-

Observation: Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

-

Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits.

Microbial Degradation and Decolorization Assay

Objective: To assess the ability of a microbial culture to decolorize and degrade this compound.

Materials:

-

Bacterial strain or consortium

-

Nutrient broth or a defined mineral salts medium

-

This compound

-

Sterile flasks or tubes

-

Incubator (static or shaking, depending on the desired conditions)

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Inoculum Preparation: Grow the microbial culture in a suitable medium to a desired cell density (e.g., OD600 of 1.0).

-

Test Setup: In sterile flasks, add the growth medium and a known concentration of this compound (e.g., 50 mg/L). Inoculate the flasks with the prepared culture. Include an uninoculated control.

-

Incubation: Incubate the flasks under the desired conditions (e.g., 37°C, static for anaerobic/anoxic conditions).

-

Sampling: At regular time intervals, withdraw an aliquot from each flask.

-

Decolorization Measurement: Centrifuge the aliquot to pellet the cells. Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (around 493 nm).

-

Calculation: Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Analytical Methods for Degradation Product Analysis

Objective: To separate and quantify this compound and its degradation products.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column

Typical Conditions:

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: Monitor at the λmax of RO13 (~493 nm) and at lower UV wavelengths (e.g., 254 nm) to detect aromatic amines.

Sample Preparation:

-

Centrifuge the sample from the degradation assay to remove biomass.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject the filtered sample into the HPLC system.

Objective: To identify the volatile and semi-volatile degradation products.

Sample Preparation:

-

After decolorization, acidify the culture supernatant to pH 2.

-

Extract the degradation products with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract using a rotary evaporator.

-

Derivatize the sample if necessary to increase the volatility of the analytes.

Instrumentation and Conditions:

-

GC-MS system with a suitable capillary column (e.g., HP-5MS).

-

Injector Temperature: 250°C

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

-

Mass Spectrometer: Operate in electron impact (EI) mode and scan over a mass range of 50-500 amu.

-

Identification: Identify the compounds by comparing their mass spectra with a library (e.g., NIST).

Conclusion

C.I. This compound, like many other azo dyes, presents a potential environmental risk if released untreated into aquatic ecosystems. While it exhibits resistance to conventional aerobic degradation, it can be effectively broken down through specialized microbial processes, particularly sequential anaerobic-aerobic treatments, and advanced oxidation processes. The primary anaerobic degradation step involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines, which can then be mineralized under aerobic conditions. Although specific ecotoxicity data for RO13 is scarce, information from structurally similar dyes suggests a moderate to low acute toxicity to aquatic organisms. However, the potential for chronic effects and the toxicity of its degradation intermediates warrant further investigation. The experimental protocols provided in this guide offer a framework for researchers to conduct comprehensive assessments of the environmental fate and impact of this compound and to develop effective remediation strategies.

References

- 1. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

The Evolution and Application of Triazine-Based Reactive Dyes: A Technical Guide

An in-depth exploration of the history, chemical synthesis, and multifaceted applications of triazine-based reactive dyes for researchers, scientists, and drug development professionals.

Triazine-based reactive dyes represent a cornerstone of the modern textile industry, prized for their vibrant colors, excellent fastness properties, and the formation of a permanent covalent bond with cellulosic fibers. This technical guide delves into the historical development, fundamental chemistry, synthesis protocols, and diverse applications of these crucial colorants.

A Journey Through Time: The Historical Development of Triazine-Based Reactive Dyes

The story of triazine-based reactive dyes begins in the mid-20th century, marking a revolutionary advancement in dye chemistry. Prior to their discovery, dyeing processes relied on non-covalent interactions, often resulting in poor wash fastness.

A significant breakthrough occurred in 1954 when I.D. Rattee and W.E. Stephen at Imperial Chemical Industries (ICI) discovered that dichlorotriazine dyes could form a covalent bond with cellulose (B213188) fibers under alkaline conditions.[1][2] This discovery paved the way for the first commercial range of reactive dyes, the Procion dyes, launched by ICI in 1956.[1][3] These early dyes were based on the highly reactive dichlorotriazine (DCT) system.

Following this innovation, Ciba introduced monochlorotriazine (MCT) dyes, which offered lower reactivity and were suitable for different application methods.[3][4] The 1970s saw another major development with the introduction of bifunctional reactive dyes, which contain two reactive groups per molecule.[5] These dyes offered significantly higher fixation rates, improving the efficiency and environmental profile of the dyeing process.[5][6]

Over the decades, research has continued to refine the structure and performance of triazine-based reactive dyes, leading to a vast array of colors and functionalities. China has emerged as a global leader in the production of these dyes, contributing to over 60% of the world's output.[1]

The Chemistry of Reactivity: Synthesis and Mechanism

The defining feature of triazine-based reactive dyes is the presence of a triazine ring, a heterocyclic aromatic compound with three nitrogen atoms and three carbon atoms. The reactivity of these dyes stems from the presence of one or two labile chlorine atoms attached to the triazine ring, which can be displaced by nucleophiles.

Synthesis of Triazine-Based Reactive Dyes

The synthesis of triazine-based reactive dyes is a modular process that involves three key steps: the synthesis of the chromophore, the introduction of the reactive triazine group, and modifications to enhance solubility.[7] The most common reactive groups are based on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

2.1.1. Dichlorotriazine (DCT) Dyes: